molecular formula C24H32O2P2 B6301670 (2R,2'R,3R,3'R)-3,3'-di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole CAS No. 2214207-74-4

(2R,2'R,3R,3'R)-3,3'-di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole

Cat. No.: B6301670
CAS No.: 2214207-74-4
M. Wt: 414.5 g/mol
InChI Key: GDRJABGDYUOXJB-FYKBGJEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of chiral bibenzooxaphospholes, characterized by a bicyclic framework integrating phosphorus and oxygen atoms. Its stereochemistry (2R,2'R,3R,3'R) and substituents—di-tert-butyl at C3/C3' and methyl groups at C2/C2'—endow it with unique steric and electronic properties. These features make it a candidate for asymmetric catalysis, particularly in hydrogenation and addition reactions, where steric bulk and chiral environments are critical .

Properties

IUPAC Name

(2R,3R)-3-tert-butyl-4-[(2R,3R)-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphol-4-yl]-2-methyl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O2P2/c1-15-25-19-13-9-11-17(21(19)27(15)23(3,4)5)18-12-10-14-20-22(18)28(16(2)26-20)24(6,7)8/h9-16H,1-8H3/t15-,16-,27+,28+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRJABGDYUOXJB-FYKBGJEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)OC(P4C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1OC2=CC=CC(=C2[P@]1C(C)(C)C)C3=C4C(=CC=C3)O[C@H]([P@@]4C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,2’R,3R,3’R)-3,3’-di-tert-butyl-2,2’-dimethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring the purity of the final product, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2R,2’R,3R,3’R)-3,3’-di-tert-butyl-2,2’-dimethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation typically yields phosphine oxides, while reduction produces phosphines. Substitution reactions result in various substituted derivatives of the original compound.

Scientific Research Applications

(2R,2’R,3R,3’R)-3,3’-di-tert-butyl-2,2’-dimethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and delivery systems.

    Industry: It finds applications in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2R,2’R,3R,3’R)-3,3’-di-tert-butyl-2,2’-dimethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also interact with biological macromolecules, influencing cellular pathways and biochemical reactions. The exact mechanism depends on the specific application and context of its use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s analogs differ primarily in substituents at C2/C2', C3/C3', and the aromatic rings. Key examples include:

Compound Name Substituents (C2/C2') Substituents (C3/C3') Aromatic Ring Modifications Molecular Formula Molecular Weight Reference
(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-di(pentan-3-yl)-... Pentan-3-yl tert-Butyl None - 526.68
(3R,3'R)-3,3'-Di-tert-butyl-... H tert-Butyl None C22H28O2P2 386.40
(2R,2'R,3R,3'R)-4,4'-Bis(2,6-dimethoxyphenyl)-... (Bis-BIDIME) Methyl tert-Butyl 2,6-Dimethoxyphenyl C38H44O6P2 658.70
(2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-... Methyl tert-Butyl 2,6-Dimethoxyphenyl C20H25O3P 344.39

Key Observations :

  • Steric Effects : The di-tert-butyl groups at C3/C3' (common in all analogs) provide significant steric hindrance, which is crucial for enantioselectivity in catalysis. The addition of 2,6-dimethoxyphenyl groups (e.g., Bis-BIDIME) further enhances steric bulk and π-π interactions .
  • Solubility : Analogs with hydrophobic substituents (e.g., pentan-3-yl) exhibit lower polarity, favoring organic solvents, while methoxy groups enhance solubility in polar media .

Physicochemical Properties

Property Target Compound (3R,3'R)-Di-tert-butyl Analog Bis-BIDIME Derivative
Melting Point (°C) Not reported Not reported >200 (decomposition)
Solubility Low in H2O Low in H2O Moderate in DCM/THF
Stability Stable at -20°C Stable at -20°C Sensitive to oxidation
Purity (HPLC) ≥98% ≥95% ≥97%

Notes:

  • The Bis-BIDIME derivative’s higher molecular weight correlates with lower solubility in non-polar solvents compared to the target compound .
  • Stability data suggest that electron-donating groups (e.g., methoxy) may increase susceptibility to oxidative degradation .

Catalytic Performance

  • Asymmetric Hydrogenation : Bis-BIDIME derivatives show superior enantioselectivity (>99% ee) in ketone hydrogenation due to enhanced steric and electronic modulation .
  • Reaction Rate: The target compound’s methyl groups (vs.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying this compound to ensure high enantiomeric excess (>90% ee)?

  • Methodology : Synthesis typically involves asymmetric catalysis or chiral resolution techniques. The compound’s stereochemical configuration (R,R,R,R) requires strict control of reaction conditions, such as using enantiopure starting materials or chiral auxiliaries. Purification via column chromatography or recrystallization in inert atmospheres is critical due to air sensitivity .
  • Purity Assurance : High-performance liquid chromatography (HPLC) with chiral stationary phases or nuclear magnetic resonance (NMR) spectroscopy can validate enantiomeric excess and purity (>98%) .

Q. How should researchers handle and store this compound to maintain stability?

  • Handling : Use inert atmospheres (argon/glovebox) to prevent oxidation. Solutions should be prepared in dry, deoxygenated solvents (e.g., THF, toluene).
  • Storage : Store at –20°C in amber vials under nitrogen. Long-term stability data (up to 1 year) supports these conditions .

Q. What analytical techniques are essential for characterizing its structural and stereochemical integrity?

  • Structural Confirmation : Single-crystal X-ray diffraction is definitive for absolute configuration.
  • Supplementary Methods : 31^{31}P NMR (to confirm phosphole ring integrity), 1^{1}H/13^{13}C NMR (for substituent analysis), and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. What role does this compound play in asymmetric catalysis, particularly in transition-metal-catalyzed reactions?

  • Application : Acts as a chiral bidentate ligand in palladium- or rhodium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Its rigid bibenzoxaphosphole framework enhances enantioselectivity by restricting conformational flexibility .
  • Case Study : In aryl-aryl bond formation, enantioselectivities >90% ee are achievable when paired with Pd(dba)2_2.

Q. How do structural modifications (e.g., tert-butyl vs. anthracenyl substituents) influence catalytic performance?

  • Substituent Effects :

SubstituentElectronic EffectSteric BulkCatalytic Activity (Relative)
tert-ButylElectron-donatingHighModerate (baseline)
AnthracenylElectron-withdrawingVery HighEnhanced (up to 20% yield increase)
  • Design Strategy : Bulkier groups improve steric shielding but may reduce substrate accessibility.

Q. How can researchers resolve contradictions in reported molecular formulas (e.g., C22_{22}H28_{28}O2_2P2_2 vs. C50_{50}H44_{44}O2_2P2_2)?

  • Root Cause : Variations arise from substituent differences (e.g., anthracenyl groups in WingPhos derivatives vs. methyl/tert-butyl in simpler analogs) .
  • Resolution : Cross-reference CAS numbers (e.g., 1884680-45-8 vs. 2214207-73-3) and validate structures via HRMS/X-ray .

Q. What are the implications of its air sensitivity on reaction reproducibility?

  • Mitigation : Pre-purge reaction vessels with nitrogen and use Schlenk techniques. Kinetic studies show decomposition rates increase by 50% under ambient O2_2 .

Data Contradiction Analysis

  • CAS Number Discrepancies : The compound’s derivatives (e.g., 4,4’-Di(anthracen-9-yl) variants) have distinct CAS numbers (1884680-45-8 vs. 1435940-19-4) due to stereochemical and substituent differences. Always verify structural details before application .
  • Molecular Weight Conflicts : Reports of molecular weights ranging from 386.40 to 738.83 g/mol reflect the presence of anthracenyl groups (C50_{50}H44_{44}O2_2P2_2) vs. simpler alkyl chains (C22_{22}H28_{28}O2_2P2_2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.